molecular formula C9H19B B1594177 1-Bromo-3,5,5-trimethylhexane CAS No. 50915-80-5

1-Bromo-3,5,5-trimethylhexane

Cat. No.: B1594177
CAS No.: 50915-80-5
M. Wt: 207.15 g/mol
InChI Key: JUHBYLSCAJAHEH-UHFFFAOYSA-N
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Description

1-Bromo-3,5,5-trimethylhexane is an organic compound with the molecular formula C₉H₁₉Br. It is a brominated alkane, characterized by the presence of a bromine atom attached to a carbon chain that includes three methyl groups. This compound is often used in organic synthesis and various chemical reactions due to its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3,5,5-trimethylhexane can be synthesized through the bromination of 3,5,5-trimethylhexane. The reaction typically involves the use of bromine (Br₂) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the 3,5,5-trimethylhexane to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,5,5-trimethylhexane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or amines (NH₂R).

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes in the presence of a strong base such as potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH₃). The reactions are usually carried out in polar solvents like water or alcohols.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used, often in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.

    Elimination: The major product is typically an alkene, such as 3,5,5-trimethylhex-1-ene.

Scientific Research Applications

1-Bromo-3,5,5-trimethylhexane has various applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to introduce bromine atoms into pharmaceutical compounds, potentially altering their biological activity.

    Material Science: It may be used in the preparation of brominated polymers or other materials with specific properties.

    Chemical Biology: The compound can serve as a probe or reagent in studies involving bromine-containing biomolecules.

Mechanism of Action

The mechanism of action of 1-Bromo-3,5,5-trimethylhexane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or elimination processes. The bromine atom, being a good leaving group, facilitates these reactions by stabilizing the transition state. In nucleophilic substitution, the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of the substitution product. In elimination reactions, the base abstracts a proton from a neighboring carbon atom, resulting in the formation of an alkene.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,2-dimethylpropane: Another brominated alkane with a similar structure but different substitution pattern.

    1-Bromo-3,3-dimethylbutane: A compound with a similar carbon chain length but different branching.

    1-Bromo-4-methylpentane: A brominated alkane with a different position of the bromine atom and methyl groups.

Uniqueness

1-Bromo-3,5,5-trimethylhexane is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of three methyl groups on the carbon chain can also affect the steric and electronic properties of the compound, making it distinct from other brominated alkanes.

Properties

IUPAC Name

1-bromo-3,5,5-trimethylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19Br/c1-8(5-6-10)7-9(2,3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHBYLSCAJAHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCBr)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70965197
Record name 1-Bromo-3,5,5-trimethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50915-80-5
Record name 1-Bromo-3,5,5-trimethylhexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050915805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-3,5,5-trimethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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